molecular formula C17H17ClN4O2 B2727995 1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea CAS No. 2415540-46-2

1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea

Cat. No.: B2727995
CAS No.: 2415540-46-2
M. Wt: 344.8
InChI Key: UTCGSRCDMORXQP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea is a complex organic compound that features a unique structure combining a chlorophenyl group, a dimethylaminomethyl group, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the dimethylaminomethyl group and the chlorophenyl group. The final step involves the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-2-{1-methyl-5-nitroimidazol-2-yl}urea
  • 1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}thiourea
  • 1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}carbamate

Uniqueness

1-(2-Chlorophenyl)-3-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}urea is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c1-22(2)10-15-12-9-11(7-8-16(12)24-21-15)19-17(23)20-14-6-4-3-5-13(14)18/h3-9H,10H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCGSRCDMORXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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